4-Fluorobenzaldehyde oxime is an organic compound with the molecular formula C₇H₆FNO and a molecular weight of 139.13 g/mol. It is characterized by the presence of a fluorine atom attached to the benzene ring and an oxime functional group (-C=N-OH) derived from 4-fluorobenzaldehyde. This compound exists in two geometric isomers: the (Z)- and (E)-forms, which differ in the arrangement of groups around the double bond in the oxime functional group. The (Z)-isomer is typically more stable due to less steric hindrance .
4-Fluorobenzaldehyde oxime is notable for its applications in organic synthesis, particularly in the formation of complex organic molecules and as a precursor in various
4-Fluorobenzaldehyde oxime exhibits biological activity that can be leveraged in medicinal chemistry. Its derivatives have shown potential as inhibitors for certain enzymes and may possess antimicrobial properties. The specific biological effects depend on the substituents and structural modifications made to the base compound. For instance, some derivatives have been studied for their interaction with proteins and enzymes, indicating a potential role in drug development .
There are several methods for synthesizing 4-fluorobenzaldehyde oxime:
4-Fluorobenzaldehyde oxime has various applications across different fields:
Interaction studies involving 4-fluorobenzaldehyde oxime have focused on its binding affinity with various biological targets. For example, studies have shown that it can selectively bind to specific amino acids and proteins, influencing their activity. Surface plasmon resonance analysis has confirmed its binding characteristics with certain biomolecules, indicating its potential use in targeted drug delivery systems .
4-Fluorobenzaldehyde oxime shares structural similarities with other aromatic aldehyde oximes. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Benzaldehyde oxime | C₇H₇NO | No fluorine substituent |
4-Chlorobenzaldehyde oxime | C₇H₆ClNO | Chlorine instead of fluorine |
3-Fluorobenzaldehyde oxime | C₇H₆FNO | Fluorine at the meta position |
2-Fluorobenzaldehyde oxime | C₇H₆FNO | Fluorine at the ortho position |
The presence of fluorine in 4-fluorobenzaldehyde oxime enhances its reactivity compared to non-fluorinated analogs, making it a valuable compound for specific synthetic applications and biological interactions.